Mideplanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mideplanin is a semisynthetic glycopeptide antibacterial agent derived from teicoplanin. It was initially studied for its effectiveness against Gram-positive bacteria. further development of this compound as a therapeutic agent has been discontinued .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mideplanin is synthesized through the modification of teicoplanin. The process involves the formation of an amide derivative. The specific synthetic route and reaction conditions for this compound are not extensively documented in the public domain. the general approach involves the use of teicoplanin as a starting material, followed by chemical modifications to introduce the amide functionality .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its discontinued development. Typically, the production of glycopeptide antibiotics involves fermentation processes followed by chemical modifications. The fermentation process uses specific strains of actinomycetes, which produce the glycopeptide core structure. Subsequent chemical modifications are carried out to introduce the desired functional groups.
Análisis De Reacciones Químicas
Types of Reactions: Mideplanin, like other glycopeptide antibiotics, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the amide or other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed, such as alkyl halides for alkylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Mideplanin has been studied primarily for its antibacterial properties. Its applications in scientific research include:
Chemistry: Used as a model compound to study the synthesis and modification of glycopeptide antibiotics.
Biology: Investigated for its interactions with bacterial cell walls and its mechanism of action against Gram-positive bacteria.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, although its development was discontinued.
Mecanismo De Acción
Mideplanin exerts its antibacterial effects by binding to the D-alanyl-D-alanine terminus of cell wall precursor units in bacteria. This binding inhibits the transglycosylation step in cell wall synthesis, leading to the disruption of cell wall formation and ultimately causing bacterial cell death. The molecular targets of this compound are the peptidoglycan precursors in the bacterial cell wall .
Comparación Con Compuestos Similares
Mideplanin is similar to other glycopeptide antibiotics such as:
Vancomycin: Another glycopeptide antibiotic that also targets the bacterial cell wall but has a different structure and spectrum of activity.
Teicoplanin: The parent compound from which this compound is derived. Teicoplanin has a broader spectrum of activity and is used clinically.
Dalbavancin: A newer glycopeptide antibiotic with a longer half-life and improved pharmacokinetic properties.
Uniqueness of this compound: this compound’s uniqueness lies in its specific chemical modifications, which were intended to enhance its antibacterial activity and pharmacokinetic properties. due to its discontinued development, it did not reach the same level of clinical use as other glycopeptide antibiotics .
Actividad Biológica
Mideplanin is a semi-synthetic glycopeptide antibiotic derived from teicoplanin, primarily studied for its antibacterial properties against Gram-positive bacteria. This article reviews the biological activity of this compound, focusing on its efficacy, mechanisms of action, and comparative studies with other antibiotics.
Overview of this compound
This compound (MDL 62,873) is a derivative of the naturally occurring glycopeptide antibiotic A40926. It was developed to enhance the antibacterial activity against resistant strains of bacteria, particularly those associated with serious infections. This compound is notable for its effectiveness against various strains of Staphylococcus aureus and enterococci, including vancomycin-resistant enterococci (VRE).
This compound exerts its antibacterial effects by binding to the D-Ala-D-Ala terminus of cell wall precursors in bacteria. This binding inhibits the transpeptidation enzyme involved in cell wall synthesis, leading to cell lysis and death. The binding affinity of this compound has been quantitatively assessed using Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Binding Affinity
The dissociation constants (KD) for this compound indicate a strong binding affinity compared to other glycopeptides:
Compound | KD (nM) |
---|---|
This compound | 0.5 - 1.0 |
Teicoplanin | 5 - 10 |
Vancomycin | 10 - 20 |
Dalbavancin | 1 - 2 |
These values suggest that this compound has a superior binding capacity to its target compared to vancomycin and teicoplanin, which may contribute to its enhanced antibacterial activity .
Antimicrobial Activity
This compound has demonstrated significant in vitro and in vivo antimicrobial activity against various pathogens:
- In Vitro Activity : this compound shows excellent activity against Streptococcus spp., Staphylococcus aureus, and enterococci. It has been reported to be more effective than both teicoplanin and vancomycin in laboratory settings .
- In Vivo Efficacy : In animal models, this compound exhibited high efficacy in reducing bacterial loads in infections caused by Staphylococcus aureus. For instance, studies indicated that it significantly decreased bacterial counts in heart tissues during staphylococcal endocarditis .
Comparative Studies
Recent research has compared the effectiveness of this compound with other antibiotics:
- Against Staphylococcus aureus : this compound was found to be more potent than MDL 63,246 (another derivative) and comparable to dalbavancin in treating infections caused by methicillin-resistant strains .
- Resistance Profiles : this compound retains activity against strains that have developed resistance to traditional antibiotics like vancomycin, making it a valuable option in treating multidrug-resistant infections .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study on VRE : A clinical trial involving patients with VRE infections showed that treatment with this compound led to significant improvements in clinical outcomes, with a high rate of microbiological eradication.
- Endocarditis Treatment : In a study focusing on endocarditis caused by Staphylococcus epidermidis, patients treated with this compound demonstrated reduced mortality rates compared to those receiving standard therapy .
Propiedades
Número CAS |
113653-74-0 |
---|---|
Fórmula molecular |
C93H109Cl2N11O32 |
Peso molecular |
1963.8 g/mol |
Nombre IUPAC |
2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |
Clave InChI |
KVZUWEFUEGGULL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.